

ZD 7155 (hydrochloride) vs. Irbesartan: A Comparative Selectivity Analysis for Researchers

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Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B1682414

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For scientists and professionals in drug development, the precise targeting of therapeutic agents is paramount. This guide provides an objective comparison of the selectivity profiles of two prominent Angiotensin II Type 1 (AT1) receptor antagonists: ZD 7155 (hydrochloride) and Irbesartan. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and development purposes.

Executive Summary

Both ZD 7155 and Irbesartan are potent and highly selective antagonists of the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS) and a critical target for the management of hypertension. Experimental data demonstrates that both compounds exhibit nanomolar affinity for the AT1 receptor. While both are recognized for their high selectivity against the Angiotensin II Type 2 (AT2) receptor, irbesartan has been quantitatively shown to have a selectivity of over 8,500-fold for the AT1 receptor over the AT2 receptor, with some studies indicating no significant affinity for the AT2 receptor.[1] ZD 7155 is consistently described as a potent and selective AT1 antagonist, though direct quantitative AT2 binding data is less commonly reported.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data for the binding affinity of ZD 7155 and Irbesartan to the AT1 receptor, a key indicator of their potency.



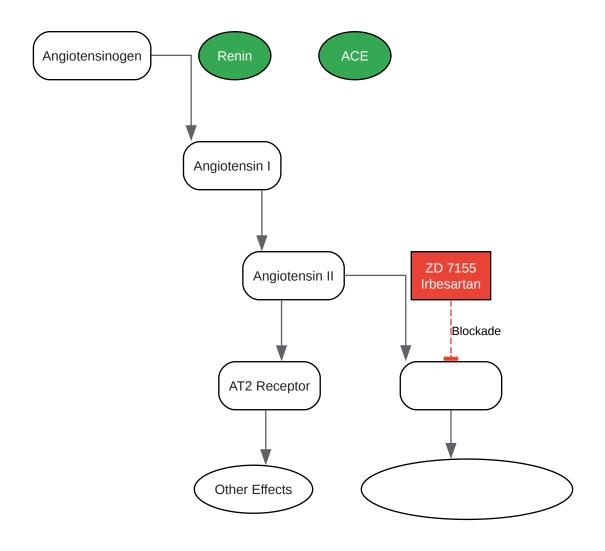
Compound	Receptor	Parameter	Value (nM)	Species/Tissue
ZD 7155 (hydrochloride)	AT1	IC50	3.8	Guinea pig adrenal gland membranes
Irbesartan	AT1	IC50	1.3	Rat liver membranes

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Drug Intervention

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the specific point of intervention for AT1 receptor antagonists like ZD 7155 and Irbesartan. By blocking the AT1 receptor, these compounds prevent the vasoconstrictive and aldosterone-secreting effects of Angiotensin II.





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Caption: RAAS pathway showing the action of ZD 7155 and Irbesartan.

Experimental Methodologies

The determination of receptor selectivity and affinity for compounds like ZD 7155 and Irbesartan primarily relies on in vitro assays. The two most common experimental approaches are radioligand binding assays and functional signaling assays.

Radioligand Binding Assay

This method directly measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.





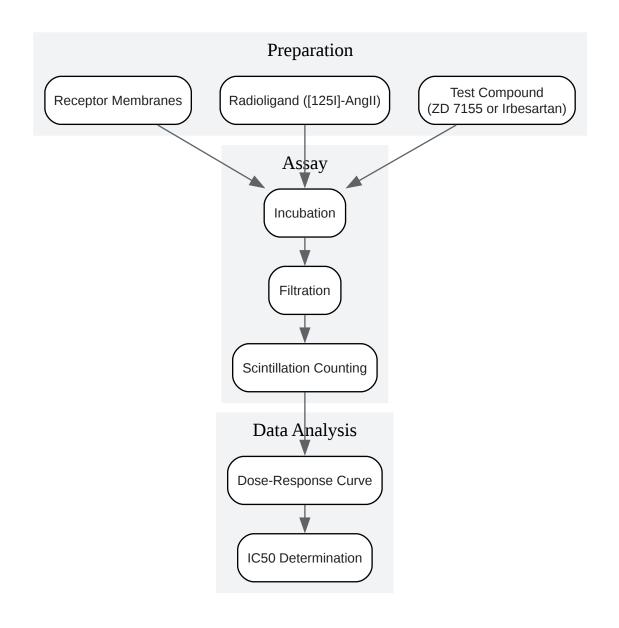


Objective: To determine the binding affinity (Ki) or IC50 of ZD 7155 and Irbesartan for the AT1 and AT2 receptors.

Generalized Protocol:

- Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the AT1 or AT2 receptor. Rat liver membranes are a common source for AT1 receptors.
- Radioligand: A radiolabeled AT1 receptor agonist or antagonist, such as [125I]-[Sar1,Ile8]Angiotensin II, is used.
- Competitive Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (ZD 7155 or Irbesartan).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.





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